molecular formula C18H14Cl2O3 B3041224 3-(2,4- Dichlorophenyl)- 6- ethoxy-4-methylcoumarin CAS No. 263364-97-2

3-(2,4- Dichlorophenyl)- 6- ethoxy-4-methylcoumarin

Cat. No.: B3041224
CAS No.: 263364-97-2
M. Wt: 349.2 g/mol
InChI Key: IFASIHGJRAJNPO-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their fragrant properties and are widely used in various industries, including cosmetics, food, and pharmaceuticals . This particular compound is characterized by the presence of dichlorophenyl and ethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin typically involves the reaction of 2,4-dichlorophenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the formulation of fragrances and as an additive in cosmetic products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-ethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O3/c1-3-22-12-5-7-16-14(9-12)10(2)17(18(21)23-16)13-6-4-11(19)8-15(13)20/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFASIHGJRAJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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